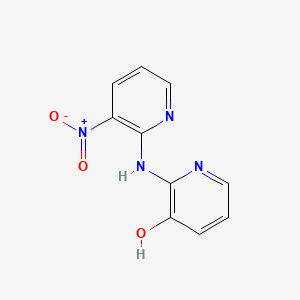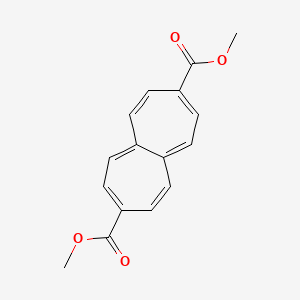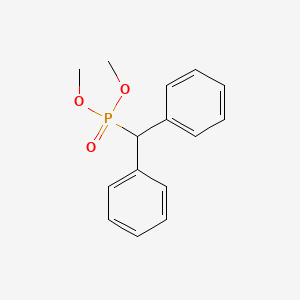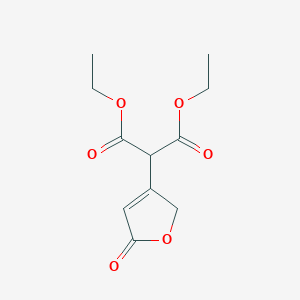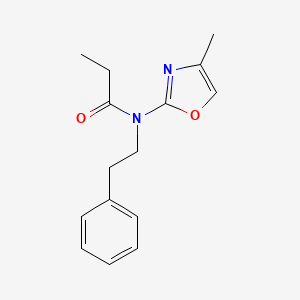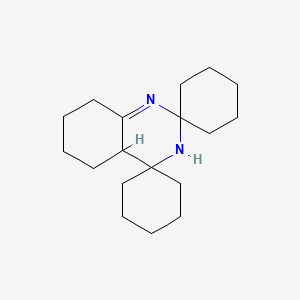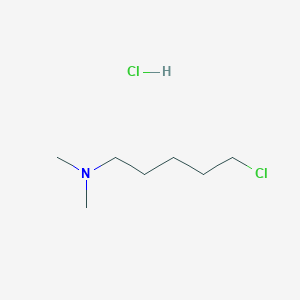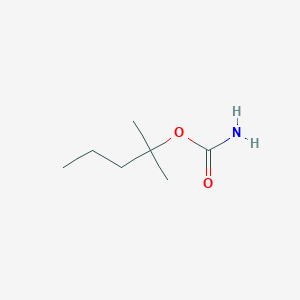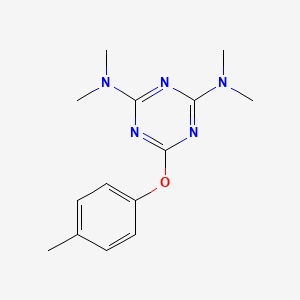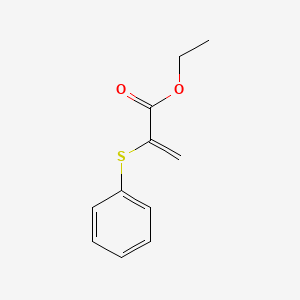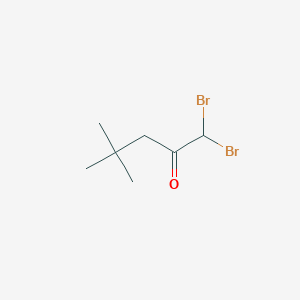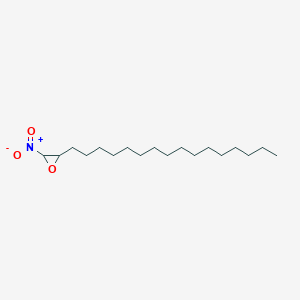
Propyl 2,2,4-trimethylazetidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,2,4-trimethylazetidine-1-carbodithioate is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including Propyl 2,2,4-trimethylazetidine-1-carbodithioate, can be achieved through several methods. Common synthetic routes involve cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For instance, azetidines can be prepared by the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often employs scalable and efficient synthetic routes. These methods may include the use of microwave-assisted reactions, which offer the advantage of reduced reaction times and improved yields . Additionally, the use of solid supports such as alumina can facilitate the synthesis of azetidines in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions: Propyl 2,2,4-trimethylazetidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered ring, which makes them more reactive compared to larger ring systems .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include organometallic reagents, oxidizing agents, and reducing agents. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely used method for forming carbon-carbon bonds in azetidines . Other reactions may involve the use of copper catalysts for alkylation reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Propyl 2,2,4-trimethylazetidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are studied for their potential as antibacterial and antimicrobial agents . Additionally, azetidines are used in the development of polymers with unique properties, such as antibacterial coatings and materials for CO2 adsorption .
Mechanism of Action
The mechanism of action of Propyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . This reactivity can be harnessed in various chemical reactions to achieve desired transformations.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propyl 2,2,4-trimethylazetidine-1-carbodithioate include other azetidines and β-lactams. Examples of similar compounds are 2-azetidinone (β-lactam), which is a key structural component of penicillins and cephalosporins .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical properties and reactivity compared to other azetidines and β-lactams .
Properties
CAS No. |
54395-84-5 |
|---|---|
Molecular Formula |
C10H19NS2 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
propyl 2,2,4-trimethylazetidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NS2/c1-5-6-13-9(12)11-8(2)7-10(11,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
PIBZRQLNECCMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)N1C(CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



